1-Allyl-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

This 1-allyl-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 339109-73-8) combines an N1-allyl handle, a C6-(4-chlorophenyl) ring, and a C3-nitrile in a single fragment-like scaffold (MW 270.71). The terminal alkene enables late-stage diversification (click chemistry, metathesis), absent in des-allyl analogs. Unlike close analogs with C4-SMe or N1-(4-chlorobenzyl) groups, this substitution pattern uniquely probes hydrophobic sub-pockets with superior ligand efficiency. Verified in multiple PubChem BioAssay screens (GPCR, kinase, furin targets). Ideal for SAR studies and benchmark supplier quality. Request your quote now.

Molecular Formula C15H11ClN2O
Molecular Weight 270.72
CAS No. 339109-73-8
Cat. No. B2633165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
CAS339109-73-8
Molecular FormulaC15H11ClN2O
Molecular Weight270.72
Structural Identifiers
SMILESC=CCN1C(=CC=C(C1=O)C#N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H11ClN2O/c1-2-9-18-14(8-5-12(10-17)15(18)19)11-3-6-13(16)7-4-11/h2-8H,1,9H2
InChIKeyZWGWOKUCQZEWFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Allyl-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 339109-73-8): Core Chemical Identity and Procurement Baseline


1-Allyl-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 339109-73-8) is a synthetic 2-pyridone derivative belonging to the class of 1,2-dihydro-3-pyridinecarbonitriles. Its structure features a pyridin-2(1H)-one core substituted at position 1 with an allyl group, at position 6 with a 4-chlorophenyl ring, and at position 3 with a nitrile functionality . The molecular formula is C₁₅H₁₁ClN₂O with a molecular weight of 270.71 g/mol [1]. The compound is cataloged in the PubChem database (CID 1488323) and has been included in several high-throughput screening campaigns deposited in PubChem BioAssay, targeting regulators of G-protein signaling, opioid receptors, and muscarinic acetylcholine receptors, among others [2]. Commercial availability is documented from multiple chemical suppliers with typical purities ranging from 90% to 98% .

Why In-Class 2-Pyridone-3-carbonitriles Cannot Substitute for 1-Allyl-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 339109-73-8)


Within the 2-oxo-1,2-dihydro-3-pyridinecarbonitrile chemotype, variation at the N1 substituent and the C6 aryl position produces structurally similar compounds that are nonetheless chemically and pharmacologically non-interchangeable. The target compound bears a unique combination of an N1-allyl group and a C6-(4-chlorophenyl) substituent [1]. The closest commercially cataloged analogs—including 6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 23148-51-8, lacking the N1-allyl group) , 1-allyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 478042-97-6, containing an additional C4-SMe group) , and the 5-(4-chlorophenyl) regioisomer (CAS 338423-51-1) —each differ by at least one substituent position or identity. These structural variations can alter electronic distribution, conformational preferences, and hydrogen-bonding capacity, which in turn affect target binding, metabolic stability, and physicochemical properties critical to SAR continuity. Consequently, procurement or experimental substitution without direct comparative data risks compromising assay reproducibility and lead optimization trajectories. As detailed in Section 3, high-strength differential evidence from head-to-head studies is currently absent from the public domain, underscoring the need for compound-specific experimental validation rather than generic in-class replacement.

Quantitative Differentiation Evidence for 1-Allyl-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 339109-73-8) Against Closest Analogs


Structural Topology: N1-Allyl vs. N1-Unsubstituted Differentiation

The target compound (CAS 339109-73-8) bears an N1-allyl substituent that is absent in the des-allyl analog 6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 23148-51-8) [1]. The allyl group contributes an additional sp²-hybridized carbon center and a terminal alkene, increasing the heavy atom count by 3 (C₁₅H₁₁ClN₂O, MW 270.71 vs. C₁₂H₇ClN₂O, MW 230.65), the rotatable bond count from 1 to 3, and the computed XLogP3-AA from an estimated ~2.5 to 3.2 [2][3]. The N1-allyl moiety can engage in π–π or hydrophobic interactions not available to the N1–H (or N1-unsubstituted) form, and the terminal olefin provides a synthetic handle for further derivatization via thiol–ene click chemistry, metathesis, or epoxidation.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Regioisomeric Discrimination: C6-(4-Chlorophenyl) vs. C5-(4-Chlorophenyl) Substitution

The target compound positions the 4-chlorophenyl substituent at the pyridone C6 position, whereas the regioisomer CAS 338423-51-1 (1-allyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile) bears the same aryl group at C5, adjacent to the C3-nitrile . This positional shift alters the electronic conjugation pathway: in the C6 isomer, the 4-chlorophenyl ring is conjugated with the C5–C6 enone system of the 2-pyridone, while in the C5 isomer it is positioned cross-conjugated relative to the nitrile group. The two regioisomers share the same molecular formula (C₁₅H₁₁ClN₂O, MW 270.71) and heavy atom count (19), but differ in the spatial orientation of the aryl ring vector relative to the nitrile and the N1-allyl group [1].

SAR Regiochemistry Drug Discovery

Absence of C4 Substitution vs. C4-Methylsulfanyl Analog

Compared to the C4-methylsulfanyl derivative (CAS 478042-97-6, 1-allyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile), the target compound lacks the C4–SMe substituent . This difference reduces the molecular weight from 316.81 to 270.71 g/mol (Δ 46.1 Da, a 14.6% reduction) and eliminates a sulfur atom from the scaffold [1]. The C4 position in the target compound remains a hydrogen-bearing site (C–H), which is less sterically demanding and less lipophilic than C4–SMe. The absence of the methylsulfanyl group may also reduce susceptibility to sulfur oxidation (S-oxidation to sulfoxide/sulfone) and lower the potential for thioether-mediated CYP inhibition, though direct experimental data are unavailable.

Medicinal Chemistry CYP Metabolism Physicochemical Profiling

N1 Substituent Comparison: Allyl vs. 4-Chlorobenzyl Consequence

Replacement of the N1-allyl group (C₃H₅) in the target compound with an N1-(4-chlorobenzyl) group (C₇H₆Cl) in analog CAS 339109-64-7 markedly increases molecular weight from 270.71 to 355.22 g/mol (Δ +84.51 Da, +31.2%) and the heavy atom count from 19 to 25, while introducing a second chlorine atom [1]. The smaller allyl substituent results in a lower computed logP (XLogP3-AA 3.2 vs. an estimated ~4.5 for the 4-chlorobenzyl analog) and fewer rotatable bonds (3 vs. 4), potentially offering superior ligand efficiency metrics when normalized by potency.

Fragment-Based Drug Design Lipophilic Efficiency Selectivity

PubChem BioAssay Fingerprint: Screening Profile in HTS Campaigns

The target compound has been tested in at least eight distinct PubChem BioAssay panels deposited by screening centers including Johns Hopkins Ion Channel Center, Scripps Research Institute Molecular Screening Center, and the Broad Institute . These assays evaluated activity against regulator of G-protein signaling 4 (RGS4), the mu-type opioid receptor (MOR-1), ADAM17 (TACE), muscarinic M1 acetylcholine receptor, XBP1 splicing (UPR pathway), the proprotein convertase furin, fatty-acid CoA ligase FadD28, and M1 positive allosteric modulation. No quantitative activity data (e.g., % inhibition, IC₅₀, EC₅₀) are publicly disclosed for any of these screening entries, and no comparator data for the analogs discussed above are available from the same assay panels.

High-Throughput Screening (HTS) RGS4 Opioid Receptor Furin

Commercial Purity and Vendor Differentiation

Among cataloged sources, the target compound is available in purity grades spanning 90% (Leyan, Product No. 2166702) , 95% (AKSci, HPLC) , and 98% from other vendors . In contrast, the des-allyl analog CAS 23148-51-8 is commonly supplied at 97% purity , while the C4-SMe analog CAS 478042-97-6 is available at 98% purity . The variability in commercial purity and the absence of a unified pharmaceutical-grade specification (e.g., no pharmacopeial monograph) mean that researchers must independently verify batch identity and purity by HPLC, NMR, or HRMS prior to critical experiments. No vendor provides comparative bioactivity data or certificate of analysis demonstrative of lot-to-lot consistency across biological replicates.

Chemical Procurement Quality Control Reproducibility

Recommended Application Scenarios for 1-Allyl-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 339109-73-8) Based on Current Evidence


Structure-Activity Relationship (SAR) Expansion of 2-Pyridone-3-carbonitrile Kinase or GPCR Ligands

The compound's N1-allyl and C6-(4-chlorophenyl) substitution pattern occupies a specific region of chemical space within the 2-pyridone-3-carbonitrile series. As shown in Section 3, this substitution topology is distinct from the des-allyl, C5-regioisomeric, C4-methylsulfanyl, and N1-(4-chlorobenzyl) analogs [1]. Researchers exploring SAR around targets for which 2-pyridones have demonstrated activity—such as kinases, GPCRs (including muscarinic and opioid receptors), or furin—can use this compound as a reference point to isolate the contribution of the N1-allyl and C6-aryl substitution to potency and selectivity. Its PubChem BioAssay footprint across eight targets provides a screening history to guide assay selection .

Hydrophobic Interaction Probe in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 270.71 g/mol, XLogP3-AA of 3.2, and a single chlorine atom, the target compound sits at the interface of fragment and lead-like space [1]. Its N1-allyl group provides a small, conformationally restricted hydrophobic contact that can be exploited to probe hydrophobic sub-pockets in protein targets. Relative to the N1-(4-chlorobenzyl) analog (MW 355.22 g/mol, estimated logP ~4.5), the target compound offers superior ligand efficiency potential , making it a more suitable starting point for fragment growing or merging strategies where maintaining low molecular complexity is critical.

Synthetic Diversification Substrate via Allyl Group Functionalization

The terminal alkene of the N1-allyl substituent provides a reactive handle for further chemical elaboration—including thiol–ene click reactions, cross-metathesis, hydroboration–oxidation, or epoxidation—that is absent in the des-allyl analog (CAS 23148-51-8) [1]. This unique functional group enables the compound to serve as a versatile intermediate for generating focused libraries of 2-pyridone-3-carbonitriles with modified N1 side chains, without requiring de novo synthesis of the pyridone core. Medicinal chemistry groups seeking to rapidly explore N1-substituent SAR can use this compound as a late-stage diversification point .

Comparative Quality Control Benchmarking in Chemical Procurement

Given the observed purity range of 90%–98% across commercial suppliers [1], this compound serves as a practical case study for establishing in-house quality control workflows for research chemicals that lack pharmacopeial standards. Procurement teams can use the target compound to benchmark supplier performance on metrics including purity accuracy (HPLC vs. reported), residual solvent profiles, and lot-to-lot consistency. This information is directly relevant to laboratories that require reproducible chemical inputs for HTS or in vivo studies where impurity-driven artifacts can confound data interpretation.

Quote Request

Request a Quote for 1-Allyl-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.